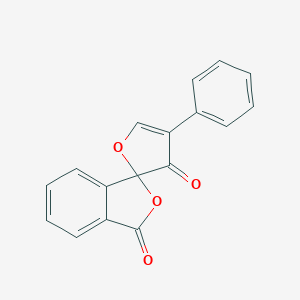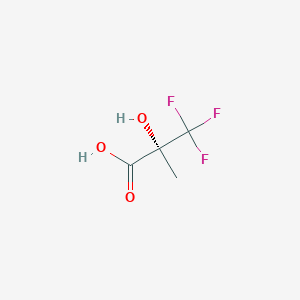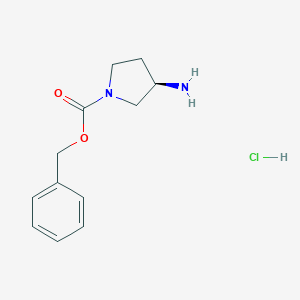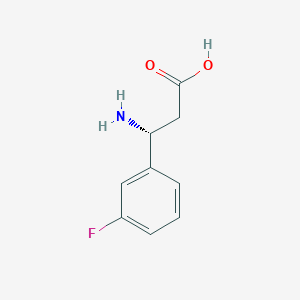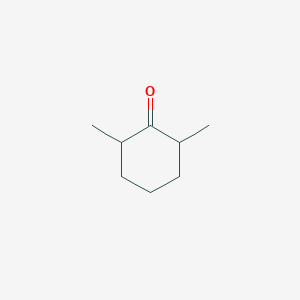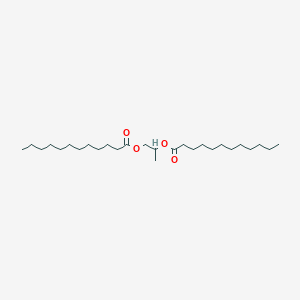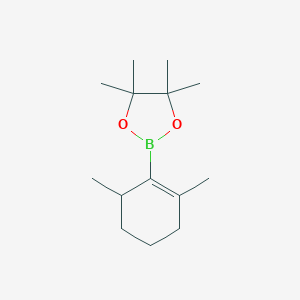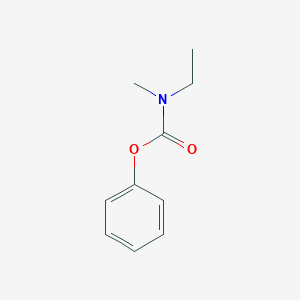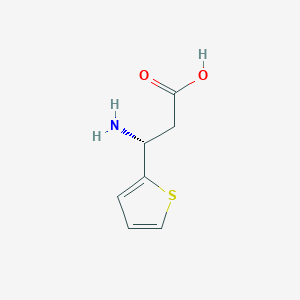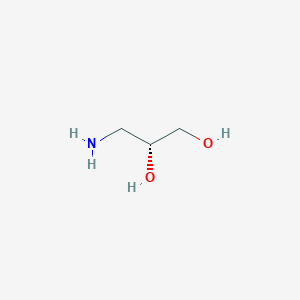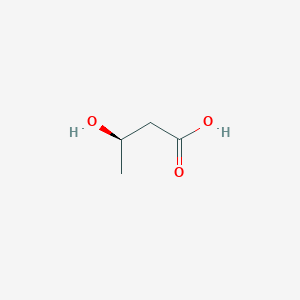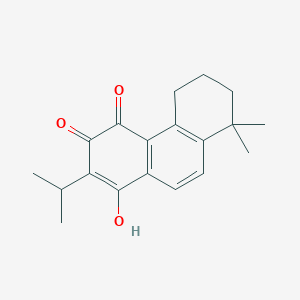
Cbz-D-苯丙氨醛
描述
Cbz-D-Phenylalaninal, also known as N-Carbobenzoxy-D-phenylalaninal, is a chemical compound with the molecular formula C17H17NO3. It is a derivative of D-phenylalanine, an essential amino acid. This compound is characterized by the presence of a benzyl carbamate (Cbz) protecting group and an aldehyde functional group. Cbz-D-Phenylalaninal is widely used in organic synthesis and pharmaceutical research due to its unique chemical properties.
科学研究应用
Cbz-D-Phenylalaninal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential as a protease inhibitor and in the development of antiviral and anticancer agents.
作用机制
Target of Action
Cbz-D-Phenylalaninal is a derivative of the amino acid D-Phenylalanine . The primary targets of D-Phenylalanine are the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play crucial roles in various biochemical pathways, including the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .
Mode of Action
For instance, D-Phenylalanine is known to be a precursor in the synthesis of neurotransmitters norepinephrine and dopamine
Biochemical Pathways
D-Phenylalanine, from which Cbz-D-Phenylalaninal is derived, is involved in several biochemical pathways. It is an essential aromatic amino acid that serves as a precursor for melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These compounds play vital roles in various physiological processes, including pigmentation, neurotransmission, and hormone regulation .
Pharmacokinetics
The adme properties of a compound are crucial in determining its bioavailability and overall pharmacological effect . These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and individual patient characteristics .
Result of Action
Based on the known effects of d-phenylalanine, it can be inferred that cbz-d-phenylalaninal might influence the synthesis of key biochemical compounds, potentially leading to changes in pigmentation, neurotransmission, and hormone regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability, its interaction with targets, and its overall pharmacological effect
准备方法
Synthetic Routes and Reaction Conditions: Cbz-D-Phenylalaninal can be synthesized through several synthetic routes. One common method involves the oxidation of Cbz-D-Phenylalaninol. The reaction typically employs sodium hypochlorite, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical, and sodium bromide in dichloromethane and water at temperatures ranging from 0 to 5°C .
Industrial Production Methods: Industrial production of Cbz-D-Phenylalaninal often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial settings.
化学反应分析
Types of Reactions: Cbz-D-Phenylalaninal undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acid using oxidizing agents.
Reduction: Reduction to Cbz-D-Phenylalaninol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions involving the aldehyde group.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical, sodium bromide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Cbz-D-Phenylalanine.
Reduction: Cbz-D-Phenylalaninol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Cbz-D-Phenylalaninol: The reduced form of Cbz-D-Phenylalaninal, lacking the aldehyde group.
Cbz-D-Phenylalanine: The oxidized form, where the aldehyde group is converted to a carboxylic acid.
Fmoc-D-Phenylalanine: Another derivative of D-phenylalanine with a different protecting group.
Uniqueness: Cbz-D-Phenylalaninal is unique due to the presence of both the Cbz protecting group and the aldehyde functional group. This combination allows for selective reactions and makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
benzyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDPJHOWPIVWMR-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444829 | |
| Record name | Cbz-D-Phenylalaninal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63219-70-5 | |
| Record name | Cbz-D-Phenylalaninal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
